KB02-Cooh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

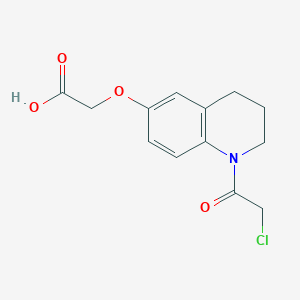

2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4/c14-7-12(16)15-5-1-2-9-6-10(3-4-11(9)15)19-8-13(17)18/h3-4,6H,1-2,5,7-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIYQLVGARZWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OCC(=O)O)N(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KB02-COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB02-COOH is a cysteine-reactive, small-molecule fragment that serves as a powerful tool in the field of chemical proteomics for the identification and characterization of "ligandable" cysteines within the proteome. As a functionalized derivative of the scout fragment KB02, its mechanism of action is centered on the formation of a covalent bond with reactive cysteine residues on target proteins. This guide provides a comprehensive overview of the molecular mechanism of this compound, focusing on its interaction with key cellular targets, the consequential modulation of signaling pathways, and the advanced methodologies employed for its characterization. A primary target of this compound is Aldo-keto reductase family 1 member B10 (AKR1B10), an enzyme implicated in cancer progression and chemoresistance. By covalently modifying the active site cysteine (C299) of AKR1B10, this compound is poised to influence downstream signaling cascades, including the PI3K/AKT and ERK pathways, thereby impacting cellular processes such as proliferation, migration, and metabolism. This document details the experimental protocols for key assays, presents quantitative data for the characterization of such interactions, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism: Covalent Cysteine Reactivity

This compound is an electrophilic fragment designed to covalently modify nucleophilic cysteine residues on proteins. The core of its mechanism lies in the α-chloroacetamide "warhead," which is highly reactive towards the thiol group of cysteine residues. This reactivity allows this compound to act as a probe for identifying accessible and reactive cysteines, which are often located in functionally important regions of proteins, such as enzyme active sites or allosteric pockets.

The covalent nature of this interaction provides a stable and irreversible modification, making it a valuable tool for:

-

Target Identification: Identifying the cellular proteins that interact with the small molecule.

-

Ligandability Assessment: Mapping the landscape of cysteines in the proteome that can be targeted by small molecules.

-

Development of Covalent Inhibitors: Serving as a starting point for the design of more potent and selective covalent drugs.

Primary Cellular Target: Aldo-keto Reductase Family 1 Member B10 (AKR1B10)

A significant cellular target of the parent compound KB02, and by extension this compound, is Aldo-keto reductase family 1 member B10 (AKR1B10). AKR1B10 is a member of the aldo-keto reductase superfamily and is overexpressed in several types of cancer, where it is associated with tumor progression, metastasis, and resistance to chemotherapy.[1]

This compound covalently modifies the active-site cysteine residue, Cys299, of AKR1B10.[2] This irreversible binding leads to the inhibition of the enzyme's catalytic activity. The primary functions of AKR1B10 include the detoxification of cytotoxic aldehydes and the regulation of retinoic acid metabolism and lipid synthesis.[2][3]

Quantitative Data on Target Engagement

| Inhibitor | Target | IC50 (µM) | Notes |

| Tolrestat | AKR1B10 | ~10 | An aldose reductase inhibitor with cross-reactivity. |

| Fidarestat | AKR1B10 | ~5 | An aldose reductase inhibitor with cross-reactivity. |

| Mefenamic acid | AKR1B10 | 0.35 - 2.9 (Ki) | A non-steroidal anti-inflammatory drug.[4] |

| Diclofenac | AKR1B10 | 0.35 - 2.9 (Ki) | A non-steroidal anti-inflammatory drug. |

This table presents data for related inhibitors to provide context for the potency against AKR1B10. Specific quantitative data for this compound is a subject of ongoing research.

Downstream Signaling Pathways

The inhibition of AKR1B10 by this compound is predicted to modulate key cellular signaling pathways that are influenced by AKR1B10 activity. While direct experimental evidence linking this compound to the modulation of these pathways is still emerging, the known functions of AKR1B10 allow for a reasoned projection of its downstream effects.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and growth. Overexpression of AKR1B10 has been shown to activate the PI3K/AKT pathway in cancer cells. The proposed mechanism involves AKR1B10-mediated regulation of cellular metabolism, which in turn influences the activation of AKT. Therefore, the inhibition of AKR1B10 by this compound is hypothesized to lead to the downregulation of the PI3K/AKT signaling cascade, resulting in decreased cell proliferation and survival.

Caption: Proposed inhibition of the PI3K/AKT pathway by this compound.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and migration. Studies have indicated that AKR1B10 expression can lead to the activation of the ERK signaling pathway, which in turn promotes cancer cell migration and invasion. The covalent inhibition of AKR1B10 by this compound is therefore expected to suppress ERK activation, leading to a reduction in cell motility and invasive potential.

Caption: Hypothesized suppression of the ERK pathway by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques, primarily centered around Activity-Based Protein Profiling (ABPP).

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is used to identify the cellular targets of a compound and to assess its binding affinity and selectivity. This method involves the competition between the compound of interest (e.g., this compound) and a broad-spectrum cysteine-reactive probe (e.g., a biotinylated or fluorescently tagged iodoacetamide (B48618) or a biotinylated version of KB02 itself) for binding to cysteine residues in a complex proteome.

Protocol Overview:

-

Proteome Preparation: Prepare cell or tissue lysates under native conditions to preserve protein activity.

-

Competitive Incubation: Incubate the proteome with varying concentrations of the test compound (this compound) for a defined period.

-

Probe Labeling: Add a biotinylated cysteine-reactive probe (e.g., KB02-biotin) to the mixture to label the remaining accessible cysteines.

-

Click Chemistry (if using an alkyne probe): If an alkyne-tagged probe is used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin-azide).

-

Enrichment/Detection:

-

Gel-Based ABPP: Visualize probe-labeled proteins by SDS-PAGE and in-gel fluorescence scanning (if a fluorescent probe is used) or by streptavidin blotting (if a biotinylated probe is used). A decrease in signal for a specific protein in the presence of the competitor indicates target engagement.

-

Mass Spectrometry-Based ABPP: Enrich biotinylated proteins using streptavidin beads, followed by on-bead digestion and identification and quantification of proteins and specific labeled cysteine residues by LC-MS/MS. A decrease in the abundance of a particular protein or peptide in the competitor-treated sample indicates it is a target of the compound.

-

Caption: Workflow for Competitive Activity-Based Protein Profiling.

ELISA-Based Activity-Based Protein Profiling (ELISA-ABPP)

ELISA-ABPP is a higher-throughput method for screening and characterizing covalent ligands for a specific protein of interest.

Protocol Overview:

-

Protein Immobilization: Immobilize a tagged version (e.g., FLAG-tagged) of the target protein (e.g., AKR1B10) onto an antibody-coated ELISA plate.

-

Competitive Incubation: Add the test compounds (e.g., a library of potential inhibitors) to the wells and incubate.

-

Probe Labeling: Add a biotinylated probe (e.g., KB02-biotin) that is known to react with the target protein.

-

Detection: Use a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate to detect the amount of biotinylated probe bound to the protein. A decrease in signal in the presence of a test compound indicates that it competes with the probe for binding to the target.

Conclusion

This compound represents a versatile chemical probe for the exploration of the "ligandable" cysteinome. Its mechanism of action, centered on the covalent modification of cysteine residues, has led to the identification of important cancer-related targets such as AKR1B10. The inhibition of AKR1B10 by this compound provides a compelling rationale for its potential to modulate downstream signaling pathways, including the PI3K/AKT and ERK cascades, which are frequently dysregulated in cancer. The experimental methodologies detailed herein, particularly competitive ABPP and ELISA-ABPP, are crucial for the continued investigation of this compound and the development of novel covalent therapeutics targeting cysteine-containing proteins. Further research is warranted to definitively elucidate the direct impact of this compound on cellular signaling and to explore its full therapeutic potential.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of AKR1B10 in Physiology and Pathophysiology | MDPI [mdpi.com]

An In-depth Technical Guide to KB02-COOH: A Cysteine-Reactive Fragment for Chemoproteomics and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB02-COOH is a functionalized small-molecule fragment that has emerged as a valuable tool in chemical biology and drug discovery. Its core utility lies in its ability to covalently react with cysteine residues, enabling its use as a "scout" fragment in chemoproteomic workflows to identify ligandable cysteines across the proteome. This property has been particularly instrumental in the development of targeted protein degraders, specifically PROTACs (Proteolysis Targeting Chimeras), that recruit the E3 ubiquitin ligase DCAF16. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on experimental methodologies and its role in signaling pathways.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetic acid, is characterized by a chloroacetamide electrophilic "warhead" that enables its covalent interaction with nucleophilic cysteine residues.[1] The carboxylic acid moiety provides a handle for further chemical modification, such as linker attachment for the synthesis of PROTACs.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ClNO₄ | [3][4][5] |

| Molecular Weight | 283.71 g/mol | |

| CAS Number | 2375196-30-6 | |

| SMILES | O=C(CCl)N1CCCC2=CC(OCC(O)=O)=CC=C21 | |

| IUPAC Name | 2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetic acid | |

| Solubility | DMSO: 66.67 mg/mL (234.99 mM) | |

| Purity | >96% |

Table 2: Storage and Stability of this compound

| Condition | Duration | Source |

| Powder (-20°C) | 3 years | |

| Powder (4°C) | 2 years | |

| In Solvent (-80°C) | 2 years | |

| In Solvent (-20°C) | 1 year |

Applications in Chemoproteomics

This compound and its parent fragment, KB02, are widely utilized as "scout fragments" in Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy to map the reactive cysteinome. The chloroacetamide group of this compound reacts with accessible and reactive cysteine residues on proteins, allowing for their identification and quantification by mass spectrometry. This approach has been instrumental in identifying novel ligandable sites on proteins, including those previously considered "undruggable".

Experimental Workflow: Cysteine-Reactive Fragment Screening

The following diagram outlines a typical workflow for identifying protein targets of cysteine-reactive fragments like KB02.

References

Synthesis of Ubiquitin E3 Ligase Ligand KB02: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB02 is a covalent "scout" ligand designed to react with cysteine residues on E3 ubiquitin ligases. Its utility lies in its incorporation into Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific target proteins. By covalently binding to an E3 ligase, KB02 facilitates the recruitment of the ubiquitin-proteasome system to a target protein, leading to its ubiquitination and subsequent degradation. This guide provides a comprehensive overview of the synthesis of KB02, its mechanism of action, and its application in targeted protein degradation, with a focus on its interaction with the E3 ligase substrate recognition component DCAF16.

Core Synthesis of KB02

The synthesis of KB02, chemically known as 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, is a straightforward process involving the chloroacetylation of 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035).

Experimental Protocol: Synthesis of KB02

Materials:

-

6-methoxy-1,2,3,4-tetrahydroquinoline

-

Chloroacetyl chloride

-

Triethylamine (B128534) (or another suitable non-nucleophilic base)

-

1.0 N HCl (aqueous)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-1,2,3,4-tetrahydroquinoline in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine to the solution.

-

Acylation: Slowly add chloroacetyl chloride dropwise to the stirred solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2.5 hours to 2 days, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with 1.0 N HCl (aq) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (KB02).

Synthesis Workflow Diagram

Mechanism of Action and Biological Activity

KB02 functions as the E3 ligase-recruiting element within PROTACs. Its electrophilic chloroacetamide warhead forms a covalent bond with reactive cysteine residues on the E3 ligase, DCAF16, which is a substrate receptor for the CUL4-DDB1 ubiquitin ligase complex.[1] This covalent engagement brings the entire E3 ligase machinery into proximity with a target protein bound by the other end of the PROTAC molecule.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the quantitative data related to the biological activity of KB02-containing PROTACs.

Table 1: Degradation of FKBP12 by KB02-SLF

| Cell Line | Compound | Concentration (µM) | Treatment Time (h) | Remaining FKBP12_NLS (%) | Reference |

| HEK293T | KB02-SLF | 2 | 8 | ~40% | [2] |

| HEK293T | KB02-SLF | 2 | 24 | ~20% | [2] |

| HEK293T (DCAF16+/+) | KB02-SLF | 0.2 | 8 | ~80% | [1][3] |

| HEK293T (DCAF16+/+) | KB02-SLF | 1 | 8 | ~40% | |

| HEK293T (DCAF16+/+) | KB02-SLF | 5 | 8 | ~20% | |

| HEK293T (DCAF16-/-) | KB02-SLF | 0.2 - 5 | 8 | No significant degradation |

Table 2: Degradation of BRD4 by KB02-JQ1

| Cell Line | Compound | Concentration (µM) | Treatment Time (h) | Remaining BRD4 (%) | Reference |

| HEK293T | KB02-JQ1 | 1 | 24 | ~60% | |

| HEK293T | KB02-JQ1 | 5 | 24 | ~30% | |

| HEK293T | KB02-JQ1 | 20 | 24 | ~10% |

Table 3: Engagement of DCAF16 by KB02-based PROTACs

| Compound | Concentration (µM) | DCAF16 Peptide (aa 168-184) Engagement | Reference |

| KB02-SLF | 2 | ~10% | |

| KB02-JQ1 | 20 | ~40% |

Experimental Workflow for Evaluating KB02-based PROTACs

A typical workflow for assessing the efficacy of a novel KB02-based PROTAC involves cell-based degradation assays followed by mechanistic studies.

Experimental Workflow Diagram

Conclusion

KB02 is a valuable chemical tool for the development of covalent PROTACs that hijack the DCAF16 E3 ligase for targeted protein degradation. Its straightforward synthesis and demonstrated utility in degrading nuclear proteins make it an important scaffold for researchers in drug discovery and chemical biology. The data presented in this guide highlight the potential of KB02-based PROTACs to achieve potent and specific protein knockdown, even with sub-stoichiometric engagement of the E3 ligase. Future efforts in this area may focus on optimizing the selectivity and potency of KB02-derived PROTACs for therapeutic applications.

References

The Role of KB02-COOH in PROTAC Development: An In-depth Technical Guide

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, designed to eliminate specific proteins by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The selection of an E3 ligase ligand is a critical determinant of a PROTAC's efficacy and specificity. This guide provides a comprehensive overview of KB02-COOH and its role as a precursor to the electrophilic E3 ligase ligand KB02, a key component in the development of novel PROTACs that recruit the DCAF16 E3 ligase.

From this compound to a Covalent E3 Ligase Ligand

This compound is a chemical fragment, specifically a carboxylic acid, that serves as a crucial intermediate in the synthesis of the E3 ligase ligand known as KB02.[1][2][3] The KB02 ligand itself is an electrophilic molecule, often incorporating a reactive alpha-chloroacetamide group.[4] This electrophilic "warhead" is essential for its mechanism of action, which involves forming a covalent bond with its target E3 ligase. In PROTAC design, the this compound fragment is synthetically elaborated into the final KB02 ligand, which is then attached to a linker and a POI-binding ligand to create the complete PROTAC molecule.[3]

The general synthesis strategy involves coupling the KB02 moiety, derived from this compound, with a ligand for a target protein. This modular approach allows for the creation of various PROTACs targeting different proteins.

Caption: Synthetic pathway from the this compound fragment to a complete PROTAC molecule.

Mechanism of Action: Covalent Recruitment of DCAF16

PROTACs containing the KB02 moiety function by recruiting DCAF16, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4). Unlike many other E3 ligase ligands that bind reversibly, KB02 acts as a covalent recruiter.

The process unfolds as follows:

-

Ternary Complex Formation : The KB02-based PROTAC simultaneously binds to the target protein (e.g., BRD4) and the DCAF16 E3 ligase, forming a key ternary complex.

-

Covalent Engagement : The electrophilic group on the KB02 moiety forms a covalent bond with a reactive cysteine residue on DCAF16. This irreversible interaction provides a durable anchor, promoting efficient ubiquitination.

-

Ubiquitination : Once the ternary complex is formed and stabilized, the CRL4DCAF16 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The PROTAC molecule can then be released to engage another target protein molecule.

This degradation pathway has been confirmed by experiments showing that the effects of KB02-based PROTACs are blocked by the proteasome inhibitor MG132 and the neddylation inhibitor MLN4924, which specifically inhibits the activity of Cullin-RING E3 ligases.

Caption: Mechanism of action for KB02-based PROTACs via covalent recruitment of DCAF16.

Quantitative Data and Case Studies

The utility of the KB02 ligand has been demonstrated through the development of PROTACs targeting different cellular proteins. The primary examples are KB02-SLF and KB02-JQ1.

-

KB02-SLF : This PROTAC links the KB02 ligand to SLF, a ligand for the FKBP12 protein. KB02-SLF was instrumental in the discovery of DCAF16 as the recruited E3 ligase. It effectively promotes the degradation of nuclear-localized FKBP12.

-

KB02-JQ1 : This molecule conjugates KB02 with JQ1, a well-characterized inhibitor of the BET bromodomain protein BRD4. KB02-JQ1 successfully induces the degradation of BRD4, a key nuclear protein and transcriptional regulator, demonstrating the potential of this system to target proteins within the nucleus.

The quantitative data for these PROTACs are summarized below.

| PROTAC | Target Protein | Recruited E3 Ligase | Cell Line | Effective Concentration | DC₅₀ | Cytotoxicity (IC₅₀) | Reference |

| KB02-SLF | FKBP12 (nuclear) | DCAF16 | HEK293T | ~0.5–5 µM | < 2 µM | 14 ± 1.1 µM | |

| KB02-JQ1 | BRD4 | DCAF16 | HEK293T | 20–40 µM | ~20 µM | > 50 µM |

Note: DC₅₀ is the concentration required to achieve 50% degradation of the target protein.

The data indicate that higher concentrations of KB02-JQ1 are needed for BRD4 degradation compared to KB02-SLF for FKBP12 degradation. This difference in potency may be due to several factors, including differences in cellular uptake or the efficiency of DCAF16-mediated degradation for different target proteins.

Key Experimental Protocols

Validating the mechanism and efficacy of KB02-based PROTACs requires a series of biochemical and cell-based assays.

This is the primary method to quantify the reduction in target protein levels.

-

Cell Culture and Treatment : Plate cells (e.g., HEK293T) and allow them to adhere. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 to 50 µM) for a specified duration (e.g., 8, 24, or 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Normalize protein amounts, load onto an SDS-polyacrylamide gel, and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin).

-

Detection : Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis : Quantify band intensities using densitometry. Normalize the target protein signal to the loading control and compare it to the vehicle-treated sample to determine the percentage of degradation. Plot dose-response curves to calculate DC₅₀ values.

Co-IP is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Cell Transfection and Treatment : Co-transfect cells with plasmids expressing tagged versions of the E3 ligase (e.g., HA-DCAF16) and the target protein (e.g., FLAG-BRD4).

-

Pre-treatment and PROTAC Incubation : Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to prevent degradation of the target. Then, add the PROTAC (e.g., 20 µM KB02-JQ1) and incubate for an additional 2-4 hours.

-

Lysis and Immunoprecipitation : Lyse the cells in a non-denaturing lysis buffer. Pre-clear the lysate and then incubate with an antibody against one of the tags (e.g., anti-HA magnetic beads) overnight at 4°C to pull down the E3 ligase and any associated proteins.

-

Washing and Elution : Wash the beads several times to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis : Analyze the input lysates and the eluted immunoprecipitates by Western blotting using antibodies against both tags (e.g., anti-HA and anti-FLAG) to confirm that the target protein was pulled down with the E3 ligase.

Caption: A typical workflow for the validation of a PROTAC candidate like KB02-JQ1.

Conclusion

This compound is a vital building block for the synthesis of KB02-based PROTACs, which have expanded the PROTAC toolbox by enabling the covalent recruitment of the DCAF16 E3 ligase. The resulting electrophilic PROTACs, such as KB02-SLF and KB02-JQ1, have proven effective in degrading both cytosolic and challenging nuclear proteins. This approach underscores the power of covalent chemistry in targeted protein degradation and highlights DCAF16 as a valuable E3 ligase for future PROTAC development, offering a distinct mechanism to overcome challenges associated with traditional, reversible PROTACs.

References

The Art of Drugging the "Undruggable": A Technical Guide to Unlocking Novel Therapeutic Targets

For decades, a significant portion of the human proteome has been deemed "undruggable," posing a formidable barrier to therapeutic intervention for a multitude of diseases. These proteins, often lacking the well-defined binding pockets exploited by traditional small-molecule drugs, include critical disease drivers such as transcription factors, scaffolding proteins, and certain enzymes. However, a paradigm shift is underway. Advances in our understanding of protein dynamics, coupled with innovative screening technologies and novel therapeutic modalities, are rendering these once-elusive targets tractable. This guide provides an in-depth exploration of the strategies and methodologies at the forefront of this exciting field, offering researchers, scientists, and drug development professionals a comprehensive roadmap to investigating the ligandability of undruggable proteins.

Redefining the "Druggable" Proteome: Challenges and Opportunities

The term "undruggable" has historically been applied to proteins that lack deep, hydrophobic pockets amenable to high-affinity binding by small molecules.[1] This class of proteins is extensive, estimated to encompass up to 85% of the human proteome.[2] Key characteristics that render a protein "undruggable" by conventional standards include:

-

Lack of a defined binding pocket: Many proteins, particularly transcription factors and scaffolding proteins, function through large, flat protein-protein interactions (PPIs) or protein-DNA interactions, devoid of the classic enzymatic active sites.[1][3]

-

Highly conserved active sites: For some enzyme families, the active sites are so conserved that achieving selective inhibition without off-target effects is exceedingly difficult.[3]

-

Intrinsically disordered regions: A significant portion of the proteome consists of intrinsically disordered proteins (IDPs) or proteins with intrinsically disordered regions (IDRs) that lack a stable tertiary structure, making structure-based drug design challenging.

Despite these challenges, the imperative to target these proteins is clear, as many are central nodes in disease pathways. The pursuit of strategies to unlock this "undruggable" space has led to the development of a diverse and powerful toolkit.

Strategies for Engaging "Undruggable" Targets

A multi-pronged approach is emerging to tackle the challenges posed by undruggable proteins. These strategies move beyond the traditional lock-and-key model of drug action and embrace a more dynamic and nuanced view of protein-ligand interactions.

Unveiling Hidden Pockets: The Rise of Cryptic Site Detection

Many proteins that appear to lack binding pockets in their ground-state structures can undergo conformational changes to reveal transient or "cryptic" pockets. These pockets are often allosteric, meaning they are located at a site other than the primary functional site, and their modulation can have a profound impact on protein function.

Molecular dynamics (MD) simulations have become a cornerstone for identifying and characterizing cryptic pockets. These simulations model the dynamic movements of a protein over time, allowing researchers to observe the opening and closing of transient pockets that may not be apparent in static crystal structures. Machine learning and mixed MD-ML approaches are also being developed to predict the location of cryptic sites with increasing accuracy and efficiency.

Fragment-Based Drug Discovery (FBDD): Building from the Ground Up

Fragment-based drug discovery (FBDD) has proven to be a particularly effective strategy for tackling challenging targets. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders. These fragment hits can then be elaborated and optimized into more potent, drug-like molecules.

The key advantage of FBDD lies in its ability to probe a wider range of chemical space and identify binding "hotspots" that might be missed by traditional high-throughput screening (HTS) of larger, more complex molecules. FBDD has been successfully applied to historically difficult targets, including those involved in protein-protein interactions.

Covalent Ligand Screening: Forging an Irreversible Bond

Covalent inhibitors form a stable, irreversible bond with their target protein, often with a nucleophilic amino acid residue like cysteine or lysine. This approach offers several advantages for targeting undruggable proteins:

-

High Potency: The irreversible nature of the bond can lead to high potency and a prolonged duration of action.

-

Targeting Shallow Pockets: Covalent fragments can bind to shallow or cryptic binding sites that are not amenable to traditional non-covalent interactions.

The development of covalent fragment libraries and advanced mass spectrometry techniques has accelerated the discovery of novel covalent inhibitors for a range of challenging targets.

Novel Therapeutic Modalities: Expanding the Drugging Toolkit

Beyond small molecules, a new wave of therapeutic modalities is expanding the definition of what is "druggable."

PROTACs are bifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate a target protein. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. PROTACs offer a catalytic mode of action, where a single PROTAC molecule can induce the degradation of multiple target protein molecules.

Molecular glues are small molecules that induce or stabilize a protein-protein interaction, often leading to a change in the target protein's function or its degradation. Unlike PROTACs, which have two distinct binding warheads, molecular glues act as a "glue" between the target protein and another protein, such as an E3 ligase.

Experimental Protocols and Workflows

The successful investigation of undruggable proteins requires a robust and well-defined experimental cascade. This section provides detailed methodologies for key experiments.

Fragment-Based Screening using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein. Protein-observed NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly well-suited for this purpose.

Experimental Protocol: 1H-15N HSQC-based Fragment Screening

-

Protein Preparation: Express and purify the target protein with 15N isotopic labeling. Ensure the protein is stable and soluble at the concentrations required for NMR experiments.

-

Fragment Library Preparation: Prepare a library of fragments, typically dissolved in DMSO, at a known concentration. Fragments are often screened in cocktails to increase throughput.

-

NMR Data Acquisition:

-

Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein in a suitable buffer.

-

Add a cocktail of fragments to the protein sample and acquire another 1H-15N HSQC spectrum.

-

-

Hit Identification: Compare the spectra of the protein with and without the fragment cocktail. Chemical shift perturbations (CSPs) of specific amide peaks in the protein's HSQC spectrum indicate fragment binding.

-

Hit Deconvolution: If a cocktail shows activity, screen the individual fragments from that cocktail to identify the specific binder(s).

-

Binding Affinity Determination: Perform a titration experiment by acquiring a series of 1H-15N HSQC spectra with increasing concentrations of the hit fragment. The dissociation constant (Kd) can be determined by fitting the changes in chemical shifts to a binding isotherm.

-

Binding Site Mapping: Map the residues with significant CSPs onto the three-dimensional structure of the protein to identify the fragment's binding site.

Covalent Ligand Screening using Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive and accurate technique for identifying and characterizing covalent adducts between a ligand and a protein. Intact protein analysis by liquid chromatography-mass spectrometry (LC-MS) is a common method for initial screening.

Experimental Protocol: Intact Protein LC-MS for Covalent Ligand Screening

-

Protein and Ligand Preparation: Prepare a solution of the purified target protein and a library of electrophilic fragments or compounds.

-

Incubation: Incubate the protein with each individual covalent ligand under defined conditions (e.g., time, temperature, pH) to allow for covalent bond formation. Include a no-ligand control.

-

LC-MS Analysis:

-

Inject the samples into a liquid chromatography system to separate the protein from unbound ligand and other components.

-

The eluent is then introduced into a mass spectrometer.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum of the intact protein for each sample.

-

Compare the mass of the protein incubated with a ligand to the mass of the control protein. A mass shift corresponding to the molecular weight of the ligand indicates covalent modification.

-

-

Hit Validation and Characterization:

-

Confirm hits by repeating the experiment.

-

Determine the stoichiometry of binding (i.e., how many ligand molecules are bound per protein molecule).

-

For confirmed hits, perform bottom-up proteomics (peptide mapping) to identify the specific amino acid residue(s) that are covalently modified.

-

PROTAC Development and Validation Workflow

The development of a successful PROTAC requires a systematic workflow to design, synthesize, and validate its ability to induce target protein degradation.

Experimental Workflow: PROTAC Development and Validation

-

Design and Synthesis:

-

Select a suitable ligand for the target protein of interest (POI) and a ligand for an E3 ligase (e.g., VHL or Cereblon).

-

Design and synthesize a series of PROTACs with varying linker lengths and compositions to connect the two ligands.

-

-

In Vitro Degradation Assays:

-

Treat cells expressing the target protein with the synthesized PROTACs at various concentrations and for different durations.

-

Measure the levels of the target protein using techniques such as Western blotting or quantitative mass spectrometry (proteomics).

-

Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) for each PROTAC.

-

-

Mechanism of Action Validation:

-

To confirm that degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). The inhibitor should rescue the degradation of the target protein.

-

To confirm the involvement of the specific E3 ligase, use a negative control where the E3 ligase ligand is inactive or perform competition experiments with an excess of the free E3 ligase ligand.

-

-

Selectivity Profiling:

-

Perform unbiased proteomics to assess the global effects of the PROTAC on the cellular proteome and identify any off-target degradation.

-

-

Ternary Complex Formation:

-

Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Quantitative Data Summary

The following tables summarize key quantitative data for different modalities targeting undruggable proteins. It is important to note that direct comparison of these values can be challenging due to variations in assay conditions and the specific protein constructs used.

Table 1: Binding Affinities of Ligands for Undruggable Targets

| Target | Ligand/Modality | Method | Binding Affinity (Kd) / IC50 | Reference |

| KRAS G12C | Sotorasib (B605408) (AMG 510) | Covalent Inhibitor | - | |

| KRAS G12D | MRTX1133 | Non-covalent Inhibitor | <1 nM | |

| KRAS WT | Compound 11 | Non-covalent Allosteric Inhibitor | ~0.3 µM | |

| BCL-2 | Venetoclax | Fragment-derived Inhibitor | <0.01 nM |

Table 2: Success Rates of Different Drug Discovery Modalities

| Modality | Target Class | Approval Success Rate | Notes | Reference |

| Small Molecules | All | ~10-20% | Overall success rate from clinical trials to market. | |

| Biologics (non-mAb) | Enzyme | 31.3% | Shows higher success for certain target classes. | |

| Monoclonal Antibodies | Receptor | 13.9% | Higher than the overall mAb success rate. | |

| Fragment-Based | Protein-Protein Interactions | - | High hit rates (3-10%) in initial screening. |

Visualizing Complexity: Pathways and Workflows

Understanding the intricate signaling pathways involving undruggable proteins and the experimental workflows to target them is crucial. The following diagrams, generated using the DOT language, provide visual representations of these complex relationships.

Signaling Pathway: KRAS Downstream Signaling

Experimental Workflow: Fragment-Based Drug Discovery

Logical Relationship: PROTAC Mechanism of Action

Case Studies: Targeting KRAS and MYC

The principles and techniques described above have been successfully applied to some of the most challenging and sought-after "undruggable" targets.

KRAS: From "Undruggable" to Clinically Actionable

For decades, the KRAS oncoprotein was the poster child of the "undruggable" proteome. Its smooth surface and picomolar affinity for GTP made it incredibly difficult to target with small molecules. However, the discovery of a cryptic pocket in the switch-II region of the KRAS G12C mutant paved the way for the development of the first-in-class covalent inhibitor, sotorasib (AMG 510). This breakthrough has spurred the development of a pipeline of inhibitors targeting various KRAS mutants through both covalent and non-covalent mechanisms.

MYC: A Master Regulator in the Crosshairs

The MYC transcription factor is a master regulator of cell growth and proliferation and is dysregulated in a large percentage of human cancers. Its intrinsically disordered nature and its function through protein-protein interactions have made it a notoriously difficult target. However, several strategies are being pursued to indirectly or directly inhibit MYC function. These include:

-

Inhibiting MYC-MAX dimerization: Small molecules are being developed to disrupt the interaction between MYC and its obligate binding partner MAX, which is essential for its transcriptional activity.

-

Targeting MYC transcription or stability: Approaches are being explored to inhibit the transcription of the MYC gene or to promote the degradation of the MYC protein.

-

Targeting downstream effectors: Inhibiting key downstream targets of MYC is another viable strategy.

While a clinically approved direct MYC inhibitor remains elusive, the progress in this area highlights the potential of innovative strategies to tackle even the most challenging transcription factors.

Conclusion and Future Directions

The era of the "undruggable" proteome is drawing to a close. The convergence of a deeper understanding of protein dynamics, the development of sophisticated screening technologies, and the emergence of novel therapeutic modalities is unlocking a vast new landscape of therapeutic targets. While significant challenges remain, the strategies and methodologies outlined in this guide provide a powerful framework for the continued exploration and exploitation of the once-impenetrable "undruggable" space. The future of drug discovery will undoubtedly be shaped by our ability to creatively and effectively target these challenging proteins, offering new hope for patients with diseases that have long been considered intractable.

References

Technical Whitepaper: Preliminary Preclinical Evaluation of KB02-COOH, a Novel Kinase Inhibitor

Disclaimer: As of the date of this document, there are no publicly available preliminary studies specifically identifying a compound designated "KB02-COOH." The following guide is a representative whitepaper constructed with hypothetical data to serve as a structural and content template for the presentation of preliminary findings for a novel small molecule inhibitor.

Abstract

This document outlines the initial preclinical evaluation of this compound, a novel, potent, and selective small molecule inhibitor targeting a key kinase in oncogenic signaling. The study encompasses initial in vitro cell-based assays to determine potency and selectivity, foundational in vivo pharmacokinetic profiling, and a conceptual framework for the compound's mechanism of action. The data presented herein supports the continued investigation of this compound as a potential therapeutic agent.

In Vitro Potency and Selectivity

The primary anti-proliferative activity of this compound was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous compound exposure.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Target Kinase Genotype | IC50 (nM) |

| A549 | Non-Small Cell Lung | Wild-Type | 450.2 |

| HCT116 | Colorectal | Mutant | 15.8 |

| SW620 | Colorectal | Mutant | 22.5 |

| HT-29 | Colorectal | Wild-Type | 680.1 |

| MDA-MB-231 | Breast | Mutant | 35.7 |

In Vivo Pharmacokinetic Profile

A preliminary pharmacokinetic study was conducted in male BALB/c mice to assess the systemic exposure of this compound following a single intravenous (IV) and oral (PO) administration.

Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice

| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | 1,250 | 850 |

| Tmax (h) | 0.1 | 1.0 |

| AUC (0-inf) (ng·h/mL) | 3,500 | 4,200 |

| t1/2 (h) | 4.5 | 5.1 |

| Oral Bioavailability (%) | - | 24% |

Proposed Signaling Pathway

This compound is hypothesized to inhibit a critical kinase within the MAPK/ERK signaling cascade, a pathway frequently dysregulated in human cancers. The diagram below illustrates the proposed mechanism of action.

Experimental Protocols

Protocol: Cell Viability (MTT Assay)

-

Cell Seeding: Plate cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in growth medium. Remove old media from plates and add 100 µL of media containing the compound or vehicle control (0.1% DMSO).

-

Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize absorbance values to the vehicle control and fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to determine IC50 values.

Protocol: Murine Pharmacokinetic Study

-

Animal Acclimation: Acclimate male BALB/c mice (8 weeks old) for at least one week prior to the study.

-

Dosing:

-

IV Group (n=3): Administer a single 2 mg/kg dose of this compound (formulated in 10% DMSO, 40% PEG300, 50% Saline) via the tail vein.

-

PO Group (n=3): Administer a single 10 mg/kg dose via oral gavage.

-

-

Blood Sampling: Collect sparse blood samples (approx. 50 µL) via the saphenous vein into K2-EDTA coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma Preparation: Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with software such as Phoenix WinNonlin.

Preclinical Development Workflow

The logical progression from initial discovery to preclinical candidate selection follows a standardized workflow. This ensures that key questions regarding potency, selectivity, safety, and efficacy are addressed systematically.

Methodological & Application

Application Notes and Protocols for the Synthesis of KB02-JQ1 from KB02-COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of KB02-JQ1, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the bromodomain-containing protein 4 (BRD4). KB02-JQ1 functions by recruiting the E3 ubiquitin ligase DCAF16 to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] This targeted protein degradation strategy offers a promising therapeutic avenue for diseases driven by BRD4 dysregulation, such as cancer. The following sections detail the necessary reagents, step-by-step synthesis protocol, and the underlying biological mechanism of action.

Introduction

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific proteins of interest. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. KB02-JQ1 is a PROTAC that utilizes the well-characterized BRD4 inhibitor, JQ1, as the target-binding ligand and a KB02 moiety that covalently engages the E3 ligase DCAF16. The synthesis of KB02-JQ1 from its precursor, KB02-COOH, involves a standard amide coupling reaction to append the JQ1-linker moiety.

Chemical Structures

| Compound | Chemical Structure |

| This compound |  |

| KB02-JQ1 |  |

Experimental Protocol: Synthesis of KB02-JQ1 from this compound

This protocol is based on standard amide bond formation reactions commonly used in the synthesis of PROTACs.

Materials and Reagents:

-

This compound

-

JQ1-linker with a terminal amine group (e.g., a JQ1 derivative with a polyethylene (B3416737) glycol (PEG) or alkyl linker ending in a primary amine)

-

N,N'-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

-

Anhydrous N,N-Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for characterization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Addition of Reagents: To the solution from step 1, add the JQ1-linker-amine (1.2 equivalents) and DIPEA (3 equivalents).

-

Initiation of Coupling: Add the coupling reagent, PyBOP (1.5 equivalents), to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude KB02-JQ1 using preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Quantitative Data

While the seminal publication by Zhang et al. does not provide specific yields for the synthesis of KB02-JQ1, similar amide coupling reactions for PROTAC synthesis typically result in yields ranging from moderate to high, depending on the specific substrates and reaction conditions. Purity is generally assessed by HPLC and should be greater than 95% for biological assays.

| Parameter | Typical Value | Method of Analysis |

| Reaction Yield | 40-80% | Gravimetric analysis after purification |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

| Identity Confirmation | Consistent with expected mass and structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

Mechanism of Action: BRD4 Degradation Pathway

KB02-JQ1 mediates the degradation of BRD4 through the ubiquitin-proteasome system. The JQ1 moiety of the molecule binds to the bromodomain of BRD4, while the KB02 moiety forms a covalent bond with a cysteine residue on the E3 ligase DCAF16. This brings BRD4 and DCAF16 into close proximity, facilitating the transfer of ubiquitin molecules to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

Step-by-Step Guide for the Synthesis and Application of KB02-SLF, a Covalent DCAF16-Engaging PROTAC

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and application of KB02-SLF, a proteolysis-targeting chimera (PROTAC) that induces the degradation of the nuclear protein FKBP12. By covalently engaging the E3 ubiquitin ligase DCAF16, KB02-SLF facilitates the targeted ubiquitination and subsequent proteasomal degradation of FKBP12. This guide details the chemical synthesis protocol, summarizes key quantitative data, and outlines experimental protocols for its biological evaluation.

Chemical Synthesis of KB02-SLF

The synthesis of KB02-SLF involves the coupling of the KB02 electrophilic warhead to the FKBP12 ligand, SLF, via a linker. The following protocol is a detailed step-by-step procedure for its synthesis.

Experimental Protocol: Synthesis of KB02-SLF

Materials and Reagents:

-

KB02 precursor (specific structure to be sourced or synthesized)

-

SLF-linker precursor (specific structure to be sourced or synthesized)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

Coupling Reaction:

-

Dissolve the SLF-linker precursor (1 equivalent) and the KB02 precursor (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add BOP reagent (1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Upon completion of the reaction, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure KB02-SLF.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Biological Activity and Data Presentation

KB02-SLF induces the degradation of nuclear FKBP12 in a concentration- and time-dependent manner. The following tables summarize the key quantitative data from cellular experiments.

| Cell Line | Target Protein | Treatment Concentration | Treatment Time (h) | Degradation (%) |

| HEK293T | Nuclear FKBP12 | 2 µM | 8 | Significant Reduction |

| HEK293T | Nuclear FKBP12 | 2 µM | 24 | Sustained Reduction |

| HEK293T | Cytosolic FKBP12 | 2 µM | 8 or 24 | No significant change |

Table 1: Degradation of FKBP12 by KB02-SLF in HEK293T cells. Data from western blot analysis shows a significant and sustained reduction of nuclear FKBP12 upon treatment with 2 µM KB02-SLF, while cytosolic FKBP12 levels remain unaffected[1].

| Parameter | Value |

| Effective Concentration Range | ~0.5 - 5 µM |

| DCAF16 Engagement for Degradation | ~10-40% |

Table 2: Key parameters for KB02-SLF activity. KB02-SLF effectively promotes the degradation of nuclear FKBP12 across a micromolar concentration range. Notably, only a fractional engagement of the DCAF16 E3 ligase is required to observe significant degradation of the target protein.

Signaling Pathway and Experimental Workflows

The mechanism of action of KB02-SLF involves the formation of a ternary complex between the PROTAC, the target protein (FKBP12), and the E3 ligase (DCAF16), leading to the ubiquitination and subsequent degradation of FKBP12 by the proteasome.

Caption: Signaling pathway of KB02-SLF-mediated degradation of nuclear FKBP12.

Experimental Protocol: Western Blot Analysis of FKBP12 Degradation

This protocol describes the procedure to assess the degradation of FKBP12 in cells treated with KB02-SLF.

Materials and Reagents:

-

HEK293T cells

-

KB02-SLF

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-FKBP12, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed HEK293T cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of KB02-SLF or DMSO for the indicated time points.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer supplemented with protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the FKBP12 signal to the loading control.

-

Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control.

-

Caption: Workflow for western blot analysis of KB02-SLF-induced FKBP12 degradation.

References

Application Notes and Protocols for PROTACs Incorporating the KB02 E3 Ligase Ligand

Topic: Experimental Design for PROTACs with KB02-COOH

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This application note focuses on the experimental design and protocols for PROTACs utilizing the electrophilic ligand KB02, which is synthesized from its precursor, this compound. Contrary to some initial classifications, KB02 functions as a covalent recruiter of the DCAF16 E3 ubiquitin ligase, a component of the CUL4-DDB1 complex, and is particularly effective for inducing the degradation of nuclear proteins.[1][2][3] This document provides a comprehensive guide to the design, synthesis, and characterization of KB02-based PROTACs.

Mechanism of Action & Signaling Pathway

KB02-based PROTACs function by covalently engaging the DCAF16 E3 ligase.[1][4] This covalent interaction facilitates the formation of a ternary complex between the POI, the PROTAC, and the DCAF16 E3 ligase complex. Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. A key advantage of the covalent nature of KB02 is the potential for sustained protein degradation even with sub-stoichiometric engagement of DCAF16.

Data Presentation

The efficacy of a PROTAC is determined by its ability to induce degradation of the target protein, which is quantified by the DC50 (concentration at which 50% degradation is observed) and Dmax (the maximum percentage of degradation). Cellular viability assays are also crucial to assess the therapeutic window, with the IC50 value representing the concentration at which 50% of cell viability is inhibited.

Table 1: Representative Degradation and Viability Data for DCAF16-recruiting PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | IC50 (µM) | Reference |

| MC-25B | FKBP12 | HEK293T | 0.35 | 89 | N/A | Campos et al., 2024 (ChemRxiv) |

| KB02-JQ1 | BRD4 | HEK293T | ~10-20 | >80 | N/A | Zhang et al., 2019 (Nature) |

| KB02-SLF | FKBP12 (nuclear) | HEK293T | ~1-2 | >90 | N/A | Zhang et al., 2019 (Nature) |

Note: DC50 and Dmax values for KB02-JQ1 and KB02-SLF are estimated from published Western blot data, as precise values were not provided in a tabular format.

Experimental Protocols

Protocol 1: Synthesis of KB02-PROTAC from this compound

This compound serves as a precursor for the synthesis of the active E3 ligase ligand, KB02, which is then incorporated into the final PROTAC molecule. The synthesis typically involves the amidation of the carboxylic acid of this compound with a linker that has a terminal amine, followed by conjugation to the POI ligand.

Protocol 2: Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol is fundamental for quantifying the degradation of the target protein.

Materials:

-

Cell line expressing the POI (e.g., HEK293T)

-

KB02-PROTAC stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA) with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to POI and a loading control, e.g., GAPDH or Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Compound Treatment: The following day, treat the cells with a serial dilution of the KB02-PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate cells for a predetermined time (e.g., 24 hours) at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour, then incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. After further washes, apply the chemiluminescence substrate and image the blot.

-

Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax.

Protocol 3: Cell Viability Assay (IC50 Determination)

This protocol assesses the cytotoxic effects of the PROTAC. The CellTiter-Glo® assay, which measures ATP levels, is a common method.

Materials:

-

Cell line of interest

-

KB02-PROTAC stock solution (in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate (e.g., 5,000 cells/well).

-

Compound Treatment: After overnight incubation, treat cells with a serial dilution of the KB02-PROTAC.

-

Incubation: Incubate for a prolonged period, typically 72 hours, at 37°C.

-

Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well.

-

Measurement: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal. Measure luminescence.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50.

Protocol 4: Ternary Complex Formation Assay (NanoBRET™)

This assay confirms the PROTAC's ability to induce the formation of the ternary complex in live cells.

Materials:

-

HEK293T cells

-

Plasmids for expressing the POI fused to NanoLuc® luciferase and DCAF16 fused to HaloTag®

-

Transfection reagent

-

HaloTag® NanoBRET™ 618 Ligand

-

KB02-PROTAC

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-DCAF16 expression vectors.

-

Cell Seeding: Plate the transfected cells in a 96-well plate.

-

Treatment: Add the HaloTag® NanoBRET™ 618 Ligand, followed by the KB02-PROTAC at various concentrations.

-

Measurement: Measure both donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.

-

Analysis: Calculate the NanoBRET™ ratio. An increase in the ratio indicates ternary complex formation.

Protocol 5: Quantitative Proteomics for Off-Target Analysis

Mass spectrometry-based proteomics can provide an unbiased assessment of a PROTAC's selectivity.

Procedure:

-

Cell Treatment: Treat cells with the KB02-PROTAC at a concentration that gives significant on-target degradation (e.g., 5x DC50). Include a vehicle control.

-

Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides (e.g., with trypsin).

-

LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

-

Data Analysis: Use software like MaxQuant to identify and quantify proteins across the different treatment groups. Proteins that are significantly downregulated in the PROTAC-treated samples are potential off-targets.

-

Validation: Validate potential off-targets using orthogonal methods like Western blotting.

Disclaimer: These protocols provide a general framework. Optimization of specific conditions (e.g., cell densities, incubation times, antibody concentrations) is essential for each experimental system. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for Cell-Based Assays with KB02-COOH Containing PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable." This document provides detailed application notes and protocols for utilizing cell-based assays to characterize PROTACs containing the KB02-COOH derived E3 ligase ligand.

This compound is a precursor for the synthesis of the KB02 E3 ligase ligand. PROTACs incorporating the KB02 ligand, such as KB02-JQ1 and KB02-SLF, have been shown to recruit the DDB1-CUL4-associated factor 16 (DCAF16) E3 ubiquitin ligase to induce the degradation of their respective target proteins. KB02-JQ1 targets the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, while KB02-SLF targets the nuclear-localized form of FK506-binding protein 12 (FKBP12).

These application notes will guide researchers through the essential cell-based assays to evaluate the efficacy, mechanism of action, and cellular effects of KB02-containing PROTACs.

Signaling Pathway of KB02-Containing PROTACs

KB02-containing PROTACs function by inducing the formation of a ternary complex between the target protein (e.g., BRD4 or nuclear FKBP12) and the DCAF16 E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

Application Note: Quantitative Analysis of Cysteine-Reactive Peptides using KB02-COOH and Tandem Mass Tag (TMT) Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cysteine is a unique amino acid whose thiol group can be post-translationally modified in various ways, playing a critical role in protein structure, catalysis, and redox signaling.[1][2] The reactivity of specific cysteine residues can be altered in different cellular states, making them attractive targets for drug discovery and for understanding disease mechanisms.[3][4] Chemoproteomic approaches, such as Activity-Based Protein Profiling (ABPP), utilize reactive chemical probes to map the landscape of reactive cysteines in a proteome-wide manner.[5]

KB02 is a well-established "scout fragment" with a chloroacetamide warhead that covalently modifies nucleophilic cysteine residues. This application note describes a method for the quantitative analysis of peptides labeled with KB02-COOH, a derivative of KB02 featuring a carboxylic acid handle. This handle allows for subsequent conjugation to reporter molecules, enabling enrichment and quantification.

Here, we present a workflow that combines this compound labeling with Tandem Mass Tag (TMT) technology for multiplexed quantitative analysis. This approach allows for the simultaneous comparison of cysteine reactivity across multiple samples, providing a powerful tool for identifying changes in protein function and for covalent ligand discovery.

Experimental Workflow Overview

The overall experimental workflow for quantitative cysteine reactivity profiling using this compound and TMT is depicted below. The process begins with the treatment of cell lysates with this compound, followed by conjugation to an amine-containing biotin (B1667282) tag for enrichment. The biotinylated proteins are then digested, and the resulting peptides are labeled with TMT reagents. Finally, the labeled peptides are enriched, fractionated, and analyzed by LC-MS/MS.

Caption: Experimental workflow for this compound labeling and TMT-based quantitative analysis.

Signaling Pathway Context: Redox Regulation

Cysteine residues are key players in redox signaling pathways, where their oxidation state can act as a molecular switch to regulate protein function. Reactive oxygen species (ROS) can modify cysteine thiols, leading to changes in the activity of kinases, phosphatases, and transcription factors. The this compound probe can be used to profile the reactivity of these regulatory cysteines, providing insights into the cellular redox state and its impact on signaling.

Caption: Cysteine redox signaling and its interrogation by this compound.

Experimental Protocols

Materials and Reagents

-

This compound (custom synthesis)

-

Cell lysis buffer (e.g., 8M urea (B33335) in 50mM TEAB)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Amine-PEG2-Biotin

-

Trypsin/Lys-C mix

-

Tandem Mass Tag (TMT) reagents (e.g., TMTpro™ 18-plex)

-

Hydroxylamine

-

Streptavidin magnetic beads

-

LC-MS grade solvents (acetonitrile, water, formic acid)

Protocol for this compound Labeling and TMT Analysis

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse cell pellets in 8M urea buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a compatible assay (e.g., BCA).

-

-

This compound Labeling of Proteomes:

-

For each sample, dilute 1 mg of protein to 1 mg/mL in PBS.

-

Add this compound to a final concentration of 100 µM.

-

Incubate for 1 hour at room temperature.

-

-

Biotin Tagging via EDC/NHS Chemistry:

-

To the this compound labeled proteome, add Sulfo-NHS to 5 mM and EDC to 2 mM.

-

Incubate for 15 minutes at room temperature to activate the carboxyl groups.

-

Add Amine-PEG2-Biotin to a final concentration of 1 mM.

-

Incubate for 2 hours at room temperature.

-

Quench the reaction with 50 mM Tris-HCl.

-

-

Protein Digestion:

-

Precipitate proteins using a methanol/chloroform procedure to remove excess reagents.

-

Resuspend the protein pellet in 8M urea buffer.

-

Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

-

Alkylate free cysteines with 20 mM IAA for 30 minutes in the dark.

-

Dilute the sample 4-fold with 50 mM TEAB.

-

Digest with Trypsin/Lys-C mix overnight at 37°C.

-

-

TMT Labeling of Peptides:

-

Desalt the digested peptides using a C18 column.

-

Quantify the peptide concentration.

-

Label 25-100 µg of peptides from each sample with a specific TMT reagent according to the manufacturer's protocol.

-

Quench the labeling reaction with 5% hydroxylamine.

-

Combine all TMT-labeled samples in a single tube.

-

-

Enrichment of Biotinylated Peptides:

-

Incubate the pooled TMT-labeled peptides with streptavidin magnetic beads for 1 hour to capture the this compound-biotin labeled peptides.

-

Wash the beads extensively to remove non-biotinylated peptides.

-

Elute the biotinylated peptides from the beads.

-

-

LC-MS/MS Analysis:

-

Desalt the enriched peptides.

-

Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).

-

Use a method that includes MS3 fragmentation (SPS-MS3) for accurate TMT reporter ion quantification.

-

Data Presentation